

# Disialyllactose and its Impact on Gut Microbiota: A Technical Guide

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## Compound of Interest

Compound Name: Disialyllactose

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## Abstract

**Disialyllactose**, a prominent human milk oligosaccharide (HMO), is emerging as a significant modulator of the gut microbiota and intestinal health. Comprising two sialic acid residues attached to lactose, this complex carbohydrate exhibits potent prebiotic properties, influencing the composition and metabolic activity of the gut microbiome. This guide provides a comprehensive technical overview of the effects of **disialyllactose** on the gut microbiota, detailing its impact on bacterial populations, short-chain fatty acid (SCFA) production, gut barrier integrity, and immune function. Detailed experimental methodologies and quantitative data from key studies are presented to facilitate further research and development in this promising field.

## Introduction

The gut microbiota, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in human health and disease. Diet is a primary driver of microbial composition and function. Human milk oligosaccharides (HMOs) are a diverse group of complex carbohydrates that are the third most abundant solid component of human milk, after lactose and lipids.[1] They are not digested by the infant and reach the colon intact, where they selectively stimulate the growth of beneficial bacteria, acting as prebiotics.[2][3]

**Disialyllactose** exists in various isomeric forms, with 3'-sialyllactose (3'-SL) and 6'-sialyllactose (6'-SL) being the most studied.<sup>[1]</sup> These molecules consist of a lactose core with two sialic acid molecules attached. Research has demonstrated that **disialyllactose** can significantly alter the gut microbial landscape, leading to a range of beneficial physiological effects. This guide will delve into the technical details of these effects, providing the necessary information for researchers and drug development professionals to understand and harness the potential of **disialyllactose**.

## Impact on Gut Microbiota Composition

**Disialyllactose** selectively promotes the growth of beneficial gut bacteria. While traditionally considered bifidogenic, recent evidence suggests a more complex and potentially age-dependent effect on the microbiota.

### Promotion of Beneficial Bacteria

Studies have shown that both 3'-SL and 6'-SL can support the growth of beneficial bacteria, including *Bifidobacterium* and *Lactobacillus* species.<sup>[4]</sup> In vitro studies have demonstrated that *Bifidobacterium longum* can be promoted by both 3'-SL and 6'-SL.<sup>[4]</sup> However, some research in adult gut models indicates a nonbifidogenic effect, with a more pronounced increase in other beneficial genera.

### Modulation of Bacterial Phyla and Genera

Dietary supplementation with sialyllactose has been shown to alter the abundance of major bacterial phyla. In a study with mice, both 3'-SL and 6'-SL supplementation led to significant changes in the colonic microbiota compared to a control diet.<sup>[4]</sup> Specifically, 3'-SL was associated with an increase in Bacteroidetes and Verrucomicrobia, while both 3'-SL and 6'-SL decreased the abundance of Firmicutes and Cyanobacteria.<sup>[4]</sup>

At the genus level, 3'-SL has been observed to increase the abundance of *Akkermansia*, *Bacteroides*, and *Coprococcus*.<sup>[4]</sup> In an in vitro model of the adult human gut microbiome, both 3'-SL and 6'-SL promoted the growth of SCFA-producing bacteria such as *Phascolarctobacterium* and *Lachnospiraceae*.

## Enhancement of Short-Chain Fatty Acid (SCFA) Production

A key outcome of the fermentation of **disialyllactose** by the gut microbiota is the production of SCFAs, which are crucial for gut health.

## Increased Production of Butyrate, Propionate, and Acetate

Supplementation with sialyllactose has been shown to increase the production of total SCFAs. Specifically, 3'-SL appears to preferentially stimulate the production of butyrate, a primary energy source for colonocytes, while 6'-SL has a more pronounced effect on increasing acetate and propionate levels.[2][5] Butyrate plays a critical role in maintaining gut barrier function and has anti-inflammatory properties.[6]

## Improvement of Gut Barrier Function

**Disialyllactose** contributes to the integrity of the intestinal barrier, a critical defense against pathogens and harmful substances.

## Modulation of Tight Junction Proteins

A compromised gut barrier, often referred to as "leaky gut," is associated with various inflammatory conditions. **Disialyllactose** has been shown to enhance gut barrier function.[3] In vitro studies using Caco-2 cell monolayers, a model of the intestinal epithelium, have demonstrated that culture supernatants from gut microbes supplemented with sialyllactose improve barrier integrity.[5] This is achieved, in part, by modulating the expression and localization of tight junction proteins like ZO-1 and occludin, which are essential for maintaining the seal between intestinal epithelial cells.[7][8]

## Immunomodulatory Effects

**Disialyllactose** can influence the host's immune system, both directly and indirectly through the modulation of the gut microbiota and its metabolites.

## Interaction with Immune Cells and Signaling Pathways

Sialylated oligosaccharides can exert direct immunomodulatory effects.<sup>[6][9]</sup> Some studies suggest that specific sialyllactose isomers can be recognized by immune cells, such as dendritic cells, potentially through Toll-like receptor 4 (TLR4), leading to a modulation of inflammatory responses.<sup>[10]</sup> This interaction can influence the production of cytokines, which are key signaling molecules in the immune system.<sup>[10]</sup>

## Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of **disialyllactose** on gut microbiota and related parameters.

Table 1: Effects of 3'-Sialyllactose and 6'-Sialyllactose on Gut Microbiota Phyla in Mice

Bacterial Phylum	Control Diet (Relative Abundance %)	3'-SL Diet (Relative Abundance %)	6'-SL Diet (Relative Abundance %)
Bacteroidetes	25.4 ± 2.1	35.1 ± 3.0	28.9 ± 2.5
Firmicutes	63.2 ± 2.5	52.1 ± 3.2	55.4 ± 2.8
Verrucomicrobia	1.8 ± 0.5	4.5 ± 1.1	2.9 ± 0.8
Cyanobacteria	0.8 ± 0.2	0.3 ± 0.1	0.4 ± 0.1
Deferribacteres	1.2 ± 0.3	0.5 ± 0.1	0.6 ± 0.2

\*Statistically significant difference compared to the control diet (p < 0.05).  
Data adapted from a study on mice.<sup>[4]</sup>

Table 2: Effects of 3'-Sialyllactose and 6'-Sialyllactose on Short-Chain Fatty Acid Production in an in vitro Adult Gut Model (SHIME®)

Short-Chain Fatty Acid	Control (mM)	3'-SL (mM)	6'-SL (mM)
Acetate	35.2 ± 2.1	45.8 ± 3.5	50.1 ± 4.2
Propionate	12.5 ± 1.5	18.9 ± 2.2	22.4 ± 2.8
Butyrate	8.9 ± 1.1	15.6 ± 1.9	12.3 ± 1.5

Statistically significant difference compared to the control. Data adapted from a study using the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®).

## Detailed Experimental Protocols

### In Vitro Fermentation of Disialyllactose

This protocol describes a general procedure for assessing the prebiotic potential of **disialyllactose** using an in vitro batch fermentation model with human fecal microbiota.

- **Fecal Slurry Preparation:** Collect fresh fecal samples from healthy adult donors who have not taken antibiotics for at least three months. Homogenize the feces (1:10 w/v) in a sterile, anaerobic phosphate-buffered saline (PBS) solution.
- **Basal Medium:** Prepare a basal nutrient medium containing peptone, yeast extract, and other essential nutrients for bacterial growth. Sterilize by autoclaving.
- **Fermentation Setup:** In an anaerobic chamber, dispense the basal medium into fermentation vessels. Add the **disialyllactose** substrate to the test vessels at a final concentration of 1% (w/v). Include a negative control (no substrate) and a positive control (e.g., fructooligosaccharides).
- **Inoculation:** Inoculate each vessel with the fecal slurry to a final concentration of 10% (v/v).

- Incubation: Incubate the fermentation vessels at 37°C under anaerobic conditions for 24-48 hours.
- Sampling: Collect samples at various time points (e.g., 0, 12, 24, 48 hours) for microbiota and SCFA analysis.

## Gut Microbiota Analysis by 16S rRNA Gene Sequencing

This protocol outlines the key steps for analyzing the microbial composition of fermentation samples.

- DNA Extraction: Extract total bacterial DNA from the collected fermentation samples using a commercially available DNA extraction kit according to the manufacturer's instructions.
- PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.
- Library Preparation: Prepare the amplicon library for sequencing using a library preparation kit compatible with the sequencing platform (e.g., Illumina MiSeq).
- Sequencing: Perform paired-end sequencing on the prepared library.
- Bioinformatic Analysis: Process the raw sequencing data using a bioinformatics pipeline such as QIIME2 or DADA2. This includes quality filtering, denoising, merging of paired-end reads, chimera removal, and operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) generation. Assign taxonomy to the representative sequences using a reference database like Greengenes or SILVA.

## Quantification of Short-Chain Fatty Acids by Gas Chromatography

This protocol details the measurement of SCFA concentrations in fermentation samples.

- Sample Preparation: Centrifuge the fermentation samples to pellet the bacterial cells. Acidify the supernatant with a strong acid (e.g., metaphosphoric acid) to protonate the SCFAs.

- **Extraction:** Extract the SCFAs from the acidified supernatant using an organic solvent such as diethyl ether.
- **Derivatization (Optional but Recommended):** Derivatize the extracted SCFAs to enhance their volatility and detection by gas chromatography.
- **Gas Chromatography Analysis:** Inject the prepared sample into a gas chromatograph equipped with a flame ionization detector (GC-FID). Use a suitable capillary column for SCFA separation.
- **Quantification:** Identify and quantify the individual SCFAs by comparing their retention times and peak areas to those of known standards.

## Caco-2 Cell Model for Gut Barrier Function

This protocol describes the use of Caco-2 cells to assess the impact of **disialyllactose** fermentation products on intestinal barrier integrity.

- **Cell Culture:** Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- **Seeding on Transwell Inserts:** Seed the Caco-2 cells onto permeable Transwell inserts and allow them to differentiate for 21 days to form a polarized monolayer with well-developed tight junctions.
- **Treatment:** Treat the apical side of the Caco-2 monolayers with the cell-free supernatants from the in vitro fermentation experiments (see Protocol 7.1).
- **Transepithelial Electrical Resistance (TEER) Measurement:** Measure the TEER across the Caco-2 monolayer at various time points using a voltohmmeter. A decrease in TEER indicates a disruption of the barrier integrity, while an increase or maintenance of TEER suggests a protective effect.
- **Paracellular Permeability Assay:** Add a fluorescent marker (e.g., FITC-dextran) to the apical chamber and measure its appearance in the basolateral chamber over time. Increased permeability to the marker indicates a compromised barrier.

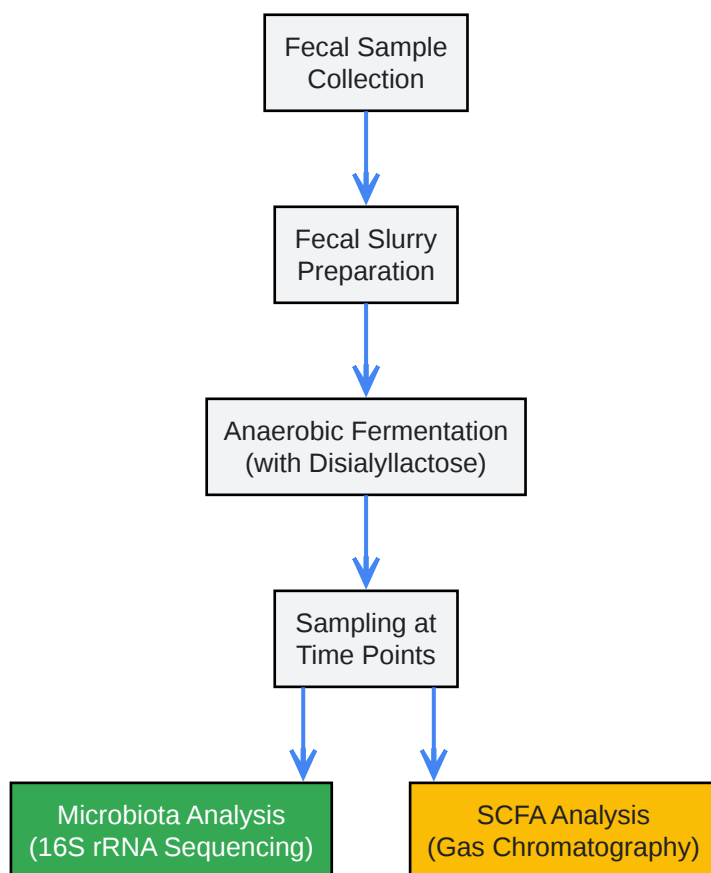
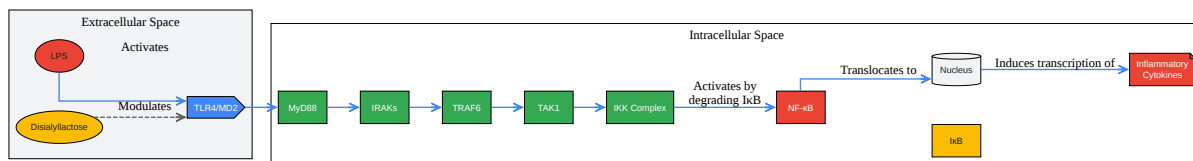
- **Tight Junction Protein Analysis:** After treatment, lyse the cells and analyze the expression of tight junction proteins (e.g., ZO-1, occludin, claudin-1) by Western blotting or immunofluorescence microscopy.

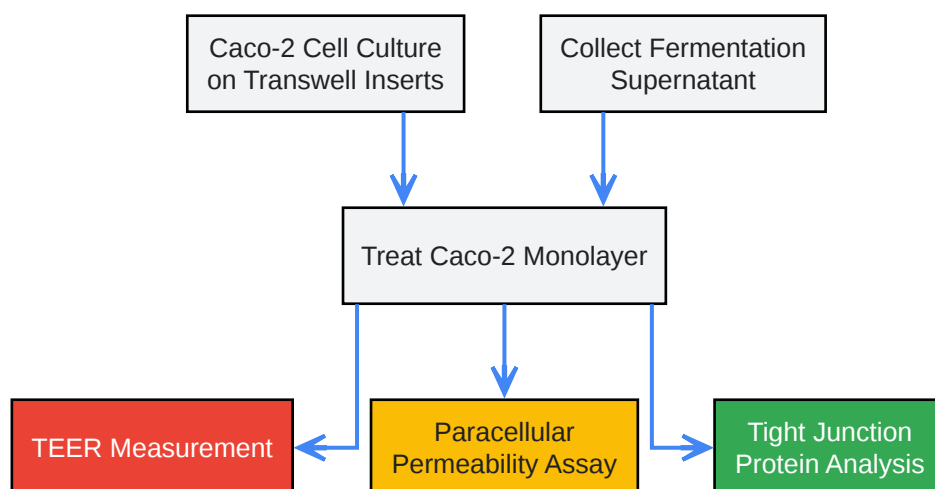
## Signaling Pathways and Experimental Workflows

### Signaling Pathways

**Disialyllactose** can modulate host immune responses through various signaling pathways. One key pathway is the Toll-like Receptor 4 (TLR4) signaling cascade, which is involved in recognizing microbial components and initiating an inflammatory response.







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